Ethyl 5-amino-3-hydroxypentanoate;hydrochloride
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Overview
Description
Ethyl 5-amino-3-hydroxypentanoate;hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.66 g/mol . It is also known by its IUPAC name, ethyl (3R)-5-amino-3-hydroxypentanoate hydrochloride . This compound is typically found as a pale-yellow to yellow-brown solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-hydroxypentanoate;hydrochloride involves the esterification of 5-amino-3-hydroxypentanoic acid with ethanol in the presence of hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-hydroxypentanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) and primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Ethyl 5-amino-3-hydroxypentanoate;hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-hydroxypentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various biologically active intermediates . These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Ethyl 5-amino-3-hydroxypentanoate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 5-amino-3-hydroxypentanoate: Lacks the hydrochloride component, which can affect its solubility and reactivity.
5-amino-3-hydroxypentanoic acid: The free acid form, which has different chemical properties and reactivity compared to the ester form.
Ethyl 3-hydroxy-5-aminopentanoate: A structural isomer with different chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and solubility characteristics, making it suitable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-amino-3-hydroxypentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-2-11-7(10)5-6(9)3-4-8;/h6,9H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSVUEDYIMAMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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